

# Application Notes and Protocols for Voriconazole Analysis in Serum

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Compound of Interest		
Compound Name:	Voriconazole-13C3,d3	
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These application notes provide detailed protocols for the primary sample preparation techniques used in the quantitative analysis of voriconazole in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Introduction

Voriconazole is a triazole antifungal agent utilized for the treatment of invasive fungal infections. Therapeutic Drug Monitoring (TDM) of voriconazole is crucial due to its significant inter-individual pharmacokinetic variability and narrow therapeutic window. Accurate determination of voriconazole concentrations in serum is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document outlines validated sample preparation methodologies for researchers, scientists, and drug development professionals.

## **Sample Collection and Handling**

For accurate analysis, proper sample collection and handling are paramount. Serum samples should be collected in red-top tubes. It is recommended to centrifuge the tubes and separate the serum from the cells within 30 minutes of collection. If not analyzed immediately, serum samples should be stored frozen at -20°C or below to ensure stability.[1]

## **Sample Preparation Techniques**



The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity of the analytical method, sample throughput, and available resources.

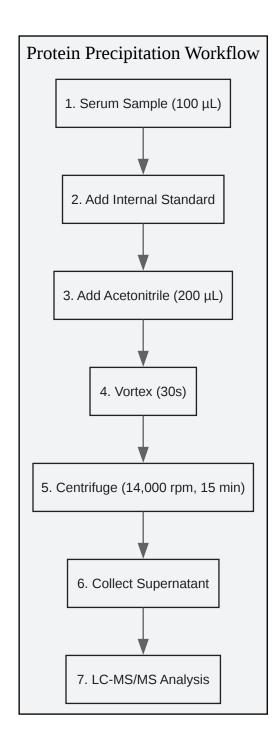
### **Protein Precipitation (PPT)**

Protein precipitation is a straightforward and rapid method for removing proteins from the serum matrix. It is often employed for its simplicity and high-throughput capabilities. Common precipitating agents include organic solvents like acetonitrile and methanol, or acids such as perchloric acid.[2][3]

This protocol is adapted from methodologies for LC-MS/MS analysis.[4][5]

- Sample Aliquoting: Pipette 100  $\mu$ L of serum sample, calibrator, or quality control sample into a microcentrifuge tube.
- Internal Standard Addition: Add 100  $\mu$ L of the internal standard working solution (e.g., clonazepam at 5  $\mu$ g/mL in methanol).
- Precipitation: Add 200 μL of acetonitrile.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.
- Injection: Inject a small volume (e.g., 3 μL) of the supernatant into the LC-MS/MS system.[4]





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A simple workflow for protein precipitation.

### **Liquid-Liquid Extraction (LLE)**

LLE is a classic technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract

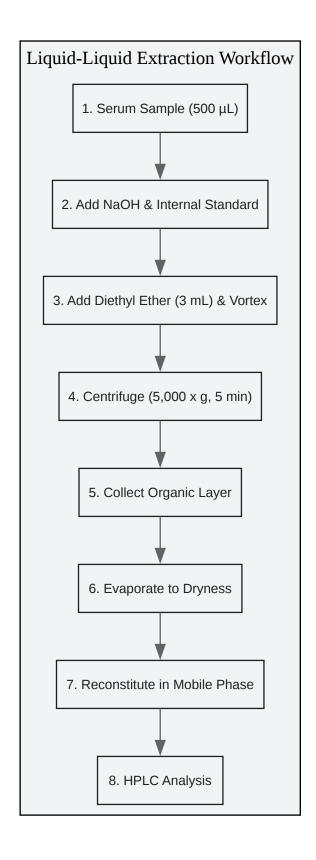


compared to PPT.

This protocol is suitable for HPLC analysis.[6]

- Sample Aliquoting: In a glass tube, place 500  $\mu L$  of the serum sample, standard, or quality control.
- Alkalinization & IS: Add 200 μL of 0.1 M sodium hydroxide and 20 μL of the internal standard working solution. Vortex briefly.
- Extraction: Add 3 mL of diethyl ether, cap the tube, and vortex for 5 minutes.
- Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
- Supernatant Transfer: Transfer the upper organic layer to a clean glass tube.
- Second Extraction: Repeat the extraction (steps 3-5) with another 3 mL of diethyl ether and combine the organic layers.
- Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitution: Reconstitute the dried residue in 250 μL of the mobile phase.
- Injection: Inject the reconstituted sample into the HPLC system.





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A typical workflow for liquid-liquid extraction.



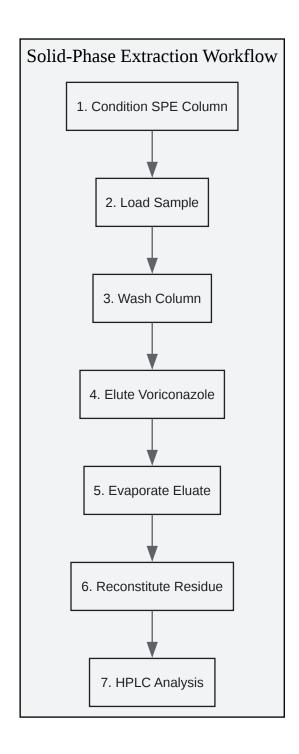
#### **Solid-Phase Extraction (SPE)**

SPE is a highly selective and efficient sample preparation method that can yield very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.

This protocol is designed for HPLC analysis.[7]

- Column Conditioning: Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the pre-treated serum sample onto the conditioned SPE column.
- Washing: Wash the column with 1 mL of 0.2 M borate buffer, followed by 1 mL of a 50:50
   (v/v) methanol-water mixture.
- Elution: Elute the analyte from the column with 1 mL of a 99:1 (v/v) methanol-glacial acetic acid mixture into a collection tube.
- Evaporation: Dry the eluate under a stream of nitrogen at ambient temperature.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase.
- Injection: Inject the reconstituted sample into the HPLC system.





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The general steps involved in solid-phase extraction.

### **Quantitative Data Summary**



The following tables summarize the performance characteristics of the different sample preparation techniques for voriconazole analysis in serum as reported in the literature.

Table 1: Protein Precipitation Performance

Parameter	Acetonitrile Precipitation (LC-MS/MS)[4]	Methanol Precipitation (HPLC-UV)[2]	Perchloric Acid (HPLC-UV)[3][8]
Linearity Range	0.38 - 15.3 mg/L	0.1 - 10 μg/mL	0.2 - 20 μg/mL
LLOQ	0.1 mg/L	0.1 μg/mL	0.2 μg/mL
Intra-day Precision (%CV)	< 5%	0.9 - 2.2%[9]	0.78 - 3.01%
Inter-day Precision (%CV)	< 8%	1.3 - 6.1%[9]	1.52 - 4%
Recovery	Not explicitly stated	Excellent	99.2 - 101%

Table 2: Liquid-Liquid Extraction Performance

Parameter	Diethyl Ether (HPLC)[6]	Methyl-tert-butyl ether (UPLC)[10]
Linearity Range	0.10 - 20.0 μg/mL	Not explicitly stated
LLOQ	< 0.05 μg/mL	Not explicitly stated
Intra-day Precision (%CV)	< 8.5%	Not explicitly stated
Inter-day Precision (%CV)	< 8.5%	Not explicitly stated
Recovery	Quantitative	Not explicitly stated

Table 3: Solid-Phase Extraction Performance



Parameter	C18 SPE (HPLC)[7]	Automated Online SPE (LC-MS/MS)[11]
Linearity Range	0.2 - 10 μg/mL	78 - 5000 μg/L
LLOQ	0.2 μg/mL	150 μg/L (recommended)
Intra-day Precision (%CV)	7.8 - 16%	1.4 - 3.2%
Inter-day Precision (%CV)	Not explicitly stated	4.7 - 12.6%
Recovery	89.3 - 100.4%	Not explicitly stated

#### Conclusion

The selection of a sample preparation technique for voriconazole analysis in serum is a critical step that influences the accuracy, precision, and overall reliability of the results. Protein precipitation offers a rapid and simple approach suitable for high-throughput clinical settings, particularly when coupled with the selectivity of LC-MS/MS. Liquid-liquid extraction provides a cleaner sample than PPT and is a robust method for both HPLC and LC-MS/MS. Solid-phase extraction yields the cleanest samples, which can be advantageous for reducing matrix effects and improving assay sensitivity, though it is generally more time-consuming and costly unless automated. The choice of method should be carefully considered based on the specific requirements of the analytical assay and the laboratory's capabilities.

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